molecular formula C21H16FN3O2 B11613759 4-(3-{[(E)-(4-fluorophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol

4-(3-{[(E)-(4-fluorophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol

Cat. No.: B11613759
M. Wt: 361.4 g/mol
InChI Key: GHNYZNHKSLDUON-YDZHTSKRSA-N
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Description

4-{3-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a fluorophenyl group, a methoxyl group, and an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved by cyclization of a suitable precursor, such as a pyridyl-β-ketoamide, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the reaction of the imidazo[1,2-a]pyridine intermediate with a fluorophenyl reagent, such as 4-fluorobenzaldehyde, under conditions that promote the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

4-{3-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{3-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core is known to interact with various biological targets, leading to inhibition or activation of specific pathways. The fluorophenyl group may enhance binding affinity and specificity, while the methoxyl group may influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is unique due to the combination of its imidazo[1,2-a]pyridine core, fluorophenyl group, and methoxyl group. This combination may result in unique biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H16FN3O2

Molecular Weight

361.4 g/mol

IUPAC Name

4-[3-[(E)-(4-fluorophenyl)methylideneamino]imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol

InChI

InChI=1S/C21H16FN3O2/c1-27-18-12-15(7-10-17(18)26)20-21(25-11-3-2-4-19(25)24-20)23-13-14-5-8-16(22)9-6-14/h2-13,26H,1H3/b23-13+

InChI Key

GHNYZNHKSLDUON-YDZHTSKRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC=C(C=C4)F)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC=C(C=C4)F)O

Origin of Product

United States

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